2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol typically involves the alkylation of 2,6-di-tert-butylphenol with ethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction mixture is then purified through distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-ethoxymethyl-phenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions typically involve the conversion of the phenolic group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2,6-DI-Tert-butyl-4-ethoxymethyl-phenol has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant mechanism of 2,6-DI-Tert-butyl-4-ethoxymethyl-phenol involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby neutralizing them . This process prevents the initiation and propagation of oxidative chain reactions . The compound’s bulky tert-butyl groups provide steric hindrance, enhancing its stability and effectiveness as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar properties.
2,6-Di-tert-butylphenol: Lacks the ethoxymethyl group but shares similar steric and electronic properties.
2,6-Di-tert-butyl-4-methoxyphenol: Contains a methoxy group instead of an ethoxymethyl group, affecting its reactivity and solubility.
Uniqueness
2,6-DI-Tert-butyl-4-ethoxymethyl-phenol is unique due to its ethoxymethyl group, which enhances its solubility in organic solvents and provides additional steric hindrance, making it a more effective antioxidant in certain applications .
Properties
IUPAC Name |
2,6-ditert-butyl-4-(ethoxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-8-19-11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKUPWJWVMQSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563109 | |
Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3080-84-0 | |
Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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